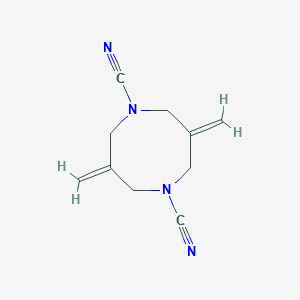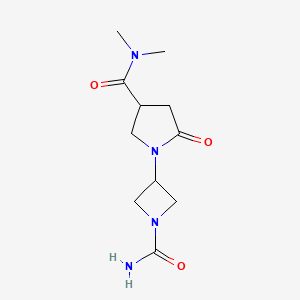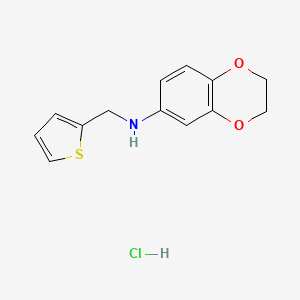![molecular formula C29H25N3O2 B2446098 4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid CAS No. 478032-86-9](/img/structure/B2446098.png)
4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid is a useful research compound. Its molecular formula is C29H25N3O2 and its molecular weight is 447.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Triorganostannyl Esters Synthesis : Research led by Tzimopoulos et al. (2010) focused on synthesizing triorganostannyl esters of similar compounds. They explored the physicochemical properties and how these compounds’ coordination to metal centers affects both the metal's photophysical properties and the ligands' conformation and interactions. This study contributes to understanding the broader class of compounds related to your query (Tzimopoulos et al., 2010).
Fluorescent Chemosensors
- Detection of Cyanide and Mercury Ions : Emandi et al. (2018) developed fluorescent imidazole-based chemosensors, closely related to your compound, for detecting cyanide and mercury ions. These compounds demonstrated specific sensing capabilities towards CN- ions, leading to fluorescence quenching and a decrease in singlet state lifetime (Emandi et al., 2018).
Antibacterial Activity
- Isochromene and Isoquinoline Derivatives : Dabholkar and Tripathi (2011) synthesized derivatives, including 4-thioureidobenzoic acid, which showed antimicrobial activity against various bacteria. This research is significant for understanding the antimicrobial potential of compounds structurally similar to the one you're interested in (Dabholkar & Tripathi, 2011).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Behpour et al. (2009) investigated Schiff bases structurally similar to your compound as corrosion inhibitors in acid solutions. They found that these compounds significantly decreased the corrosion rate of mild steel, acting as mixed inhibitors for both cathodic and anodic corrosion currents (Behpour et al., 2009).
Chemical Synthesis and Characterization
Synthesis of Pyrrole Derivatives : Shaikh et al. (2021) focused on the synthesis of novel pyrrole derivatives, aiming for potent antimicrobial activity. Their approach involved efficient synthesis methods and spectral characterization, which is relevant for understanding the synthetic pathways and potential applications of compounds like the one you mentioned (Shaikh et al., 2021).
Polyimides from Unsymmetrical Diamine : Ghaemy and Alizadeh (2009) synthesized polyimides using an unsymmetrical diamine monomer containing a triaryl imidazole pendant group, similar in structure to your compound. This research provides insights into the synthesis and properties of polymers derived from such compounds (Ghaemy & Alizadeh, 2009).
properties
IUPAC Name |
4-[(E)-(1-butyl-3-cyano-4,5-diphenylpyrrol-2-yl)iminomethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2/c1-2-3-18-32-27(23-12-8-5-9-13-23)26(22-10-6-4-7-11-22)25(19-30)28(32)31-20-21-14-16-24(17-15-21)29(33)34/h4-17,20H,2-3,18H2,1H3,(H,33,34)/b31-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWLVZXVQZNLKG-AJBULDERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=C(C=C2)C(=O)O)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=C(C=C2)C(=O)O)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)
![1-[(3-Nitrophenyl)sulfonyl]proline](/img/structure/B2446018.png)
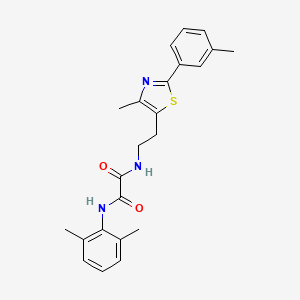
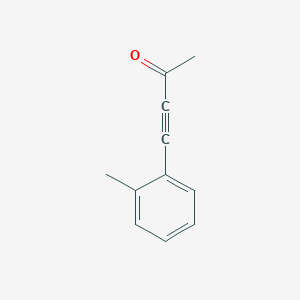
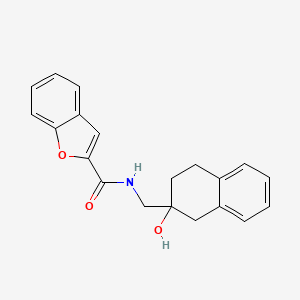
![Methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2446023.png)
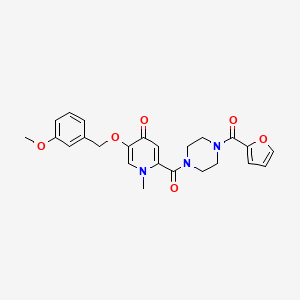
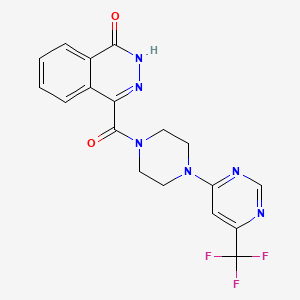
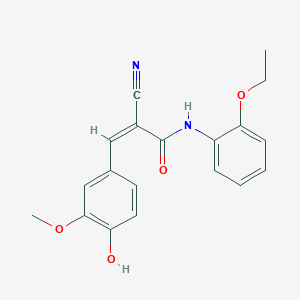
![2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2446032.png)

